molecular formula C10H14N2O B2921418 2-(3,4-Dimethylphenyl)acetohydrazide CAS No. 736973-61-8

2-(3,4-Dimethylphenyl)acetohydrazide

Cat. No.: B2921418
CAS No.: 736973-61-8
M. Wt: 178.235
InChI Key: FYNUUQKGDVLLFY-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)acetohydrazide is an organic compound with the molecular formula C10H14N2O It is a derivative of acetohydrazide, where the acetohydrazide moiety is substituted with a 3,4-dimethylphenyl group

Scientific Research Applications

2-(3,4-Dimethylphenyl)acetohydrazide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

While specific safety and hazard information for “2-(3,4-Dimethylphenyl)acetohydrazide” is not available, it is generally recommended to handle such compounds with appropriate safety precautions, including wearing protective gloves and clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenyl)acetohydrazide typically involves the reaction of 3,4-dimethylbenzaldehyde with hydrazine hydrate in the presence of acetic acid. The reaction proceeds through the formation of an intermediate hydrazone, which is then acetylated to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to reflux

    Solvent: Ethanol or methanol

    Catalyst: Acetic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation Products: Oximes, nitriles

    Reduction Products: Amines

    Substitution Products: Various substituted hydrazides

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)acetohydrazide
  • 2-(3,4-Dichlorophenyl)acetohydrazide
  • 2-(3,4-Dimethylphenyl)acetohydrazone

Uniqueness

2-(3,4-Dimethylphenyl)acetohydrazide is unique due to the presence of the 3,4-dimethylphenyl group, which imparts specific chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7-3-4-9(5-8(7)2)6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNUUQKGDVLLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)NN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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